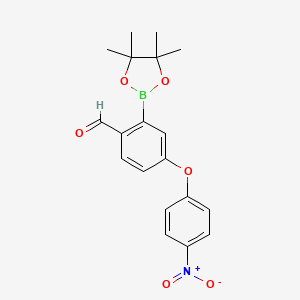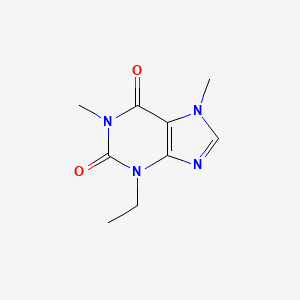
1-Benzylaziridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzylaziridine-2-carboxamide is a compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom.
Métodos De Preparación
The synthesis of 1-Benzylaziridine-2-carboxamide typically involves the reaction of benzylamine with aziridine-2-carboxylic acid derivatives. One common method includes the use of tosyl chloride as a reagent to facilitate the formation of the aziridine ring . The reaction conditions often involve the use of solvents like chloroform and water, with potassium carbonate as a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
1-Benzylaziridine-2-carboxamide undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: These reactions are facilitated by nucleophiles such as amines and thiols, leading to the formation of open-ring products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Substitution Reactions: Substitution at the nitrogen or carbon atoms of the aziridine ring can be achieved using appropriate reagents.
Common reagents used in these reactions include tosyl chloride, benzylamine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzylaziridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an immunomodulatory anticancer agent.
Polymer Science: It serves as a building block for the synthesis of polyamines through ring-opening polymerization.
Biological Studies: The compound’s interactions with proteins and enzymes make it a valuable tool for studying biochemical pathways.
Mecanismo De Acción
The mechanism of action of 1-Benzylaziridine-2-carboxamide involves its high reactivity towards nucleophiles, leading to ring-opening reactions. This reactivity is attributed to the strain energy of the aziridine ring . The compound selectively alkylates thiol groups on the surface proteins of cancer cells, which may contribute to its anticancer properties .
Comparación Con Compuestos Similares
1-Benzylaziridine-2-carboxamide can be compared with other aziridine derivatives such as aziridine-2-carboxamide and N-tosylaziridines.
Similar compounds include:
Aziridine-2-carboxamide: Known for its low toxicity and immunomodulatory properties.
N-tosylaziridines: Used in various nucleophilic ring-opening reactions.
Propiedades
Número CAS |
35216-54-7 |
|---|---|
Fórmula molecular |
C10H12N2O |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1-benzylaziridine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O/c11-10(13)9-7-12(9)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,11,13) |
Clave InChI |
OBOFDUNTFQIVGD-UHFFFAOYSA-N |
SMILES canónico |
C1C(N1CC2=CC=CC=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid](/img/structure/B13994818.png)



![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester](/img/structure/B13994835.png)
![Tert-butyl 2-(2-methoxy-2-oxoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13994837.png)
